2-Chloroquinazolin-4-amine

Vue d'ensemble

Description

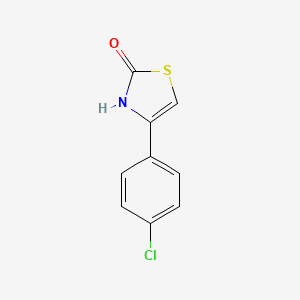

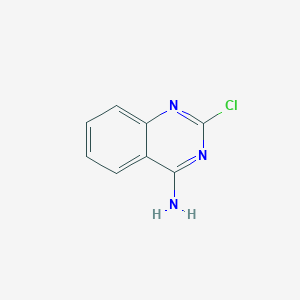

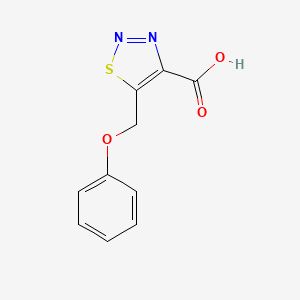

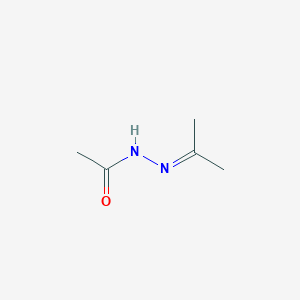

2-Chloroquinazolin-4-amine is a heterocyclic organic compound that contains a quinazoline core structure. It is also known by its CAS number: 59870-43-8 .

Synthesis Analysis

Quinazolines can be synthesized by cyclization reaction of Anthranilic acid with urea to get 2,4 dihydroxy quinazoline intermediate, which is further treated with POCl3 to get 2,4 dichloro quinazoline. This is then treated with Thio-morpholine for 3 hours to get compounds, which are reacted with aqueous ammonia . Another method involves heating a mixture of this compound and hydrazine in ethanol in a sealed tube at 80°C .Molecular Structure Analysis

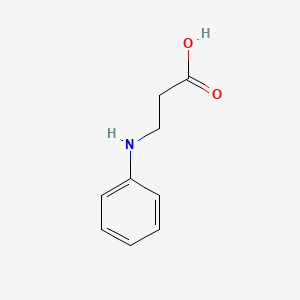

The linear formula of this compound is C8H6ClN3 . The molecular weight is 179.6 g/mol.Chemical Reactions Analysis

In one experiment, a solution of 2,4-dichloroquinazoline in THF was stirred at room temperature overnight with ammonia (28-30% in water). The reaction mixture was diluted with EtOAc, washed with saturated NaHCO3, water, and brine, dried over Na2SO4, filtered, and evaporated. The resulting solid was washed with EtOAc to give the title compound .Physical and Chemical Properties Analysis

The physicochemical properties of this compound include a high GI absorption, BBB permeant, and it is not a P-gp substrate. It is an inhibitor of CYP1A2 but not CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -5.76 cm/s. Its lipophilicity Log Po/w (iLOGP) is 1.79 .Applications De Recherche Scientifique

Chemoselective Amination

Research has demonstrated the chemoselective amination of 4-chloroquinazolines, including 2-Chloroquinazolin-4-amine, with aminopyrazoles. This process allows for selective amination, enabling the synthesis of compounds with potential biological activities. The study by Shen et al. (2010) highlights this process's significance in developing novel compounds through selective amination techniques (Shen et al., 2010).

Green Chemistry Approaches

Staderini et al. (2013) explored solvent- and chromatography-free amination of π-deficient nitrogen heterocycles, including this compound, under microwave irradiation. This method represents a fast, efficient, and environmentally friendly approach to synthesizing aminated heterocycles, crucial for medicinal chemistry applications (Staderini et al., 2013).

Anticancer Applications

Sirisoma et al. (2009) discussed the synthesis and evaluation of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and anticancer agent. This compound, derived from this compound, exhibits significant apoptosis-inducing activity, highlighting the compound's potential in anticancer therapy (Sirisoma et al., 2009).

Synthesis of Antimycotic Agents

A series of 2-chloroquinoline derivatives, including this compound, have been synthesized for use as non-azoles antimycotic agents. This research by Kumar et al. (2011) showcases the potential of these compounds in developing new antifungal medications, emphasizing the role of this compound in generating novel antimycotic agents (Kumar et al., 2011).

Antihyperglycemic Activity

Research by Ram et al. (2003) has identified a series of 2-sec-amino-3H-quinazolin-4-ones and 4-sec-amino-2-chloroquinazolines with significant antihyperglycemic activity. This study highlights the therapeutic potential of compounds derived from this compound in managing blood glucose levels, offering new avenues for diabetes treatment (Ram et al., 2003).

Safety and Hazards

Mécanisme D'action

- The primary target of 2-Chloroquinazolin-4-amine is heme polymerase in malarial trophozoites . By inhibiting this enzyme, the compound prevents the conversion of heme to hemazoin.

Target of Action

Mode of Action

Propriétés

IUPAC Name |

2-chloroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-11-6-4-2-1-3-5(6)7(10)12-8/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNGRZOYTLZRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291379 | |

| Record name | 2-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59870-43-8 | |

| Record name | 59870-43-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Hydroxy-3-[1-hydroxy-2-(1-methyl-2,6-dioxopiperidin-4-yl)ethyl]-1,5-dimethylcyclohexyl] acetate](/img/structure/B1347276.png)

![3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1347292.png)